molecular formula C9H7N3O2 B123580 5-Amino-6-nitroquinoline CAS No. 35975-00-9

5-Amino-6-nitroquinoline

Cat. No. B123580
CAS RN: 35975-00-9
M. Wt: 189.17 g/mol
InChI Key: TYBYHEXFKFLRFT-UHFFFAOYSA-N
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Description

5-Amino-6-nitroquinoline is a chemical compound with the empirical formula C9H7N3O2 . It has been used in the preparation of imidazoquinoline derivatives . The electrochemical reduction of 5-amino-6-nitroquinoline has been studied at a carbon paste electrode by differential pulse voltammetry, direct current voltammetry, adsorptive stripping voltammetry, and HPLC with electrochemical detection .


Molecular Structure Analysis

The molecular structure of 5-Amino-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The IUPAC Standard InChI is InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 .


Chemical Reactions Analysis

The electrochemical reduction of 5-Amino-6-nitroquinoline has been studied at a carbon paste electrode by differential pulse voltammetry, direct current voltammetry, adsorptive stripping voltammetry, and HPLC with electrochemical detection .


Physical And Chemical Properties Analysis

5-Amino-6-nitroquinoline is a powder with a melting point of 272-273 °C (dec.) (lit.) . Its molecular weight is 189.1708 .

Scientific Research Applications

Heterocyclic Building Blocks

5-Amino-6-nitroquinoline is used as a heterocyclic building block in the synthesis of various complex organic compounds . It’s a key component in the creation of many pharmaceuticals and other industrially relevant chemicals .

Electrochemical Studies

The electrochemical reduction of 5-amino-6-nitroquinoline has been studied at carbon paste electrode by differential pulse voltammetry, direct current voltammetry, adsorptive stripping voltammetry and HPLC with electrochemical detection . This research can help in understanding the electrochemical behavior of the compound, which is crucial in various applications such as sensors and energy storage devices .

Preparation of Imidazoquinoline Derivatives

5-Amino-6-nitroquinoline has been used in the preparation of imidazoquinoline derivatives . These derivatives have a wide range of applications in medicinal chemistry, particularly in the development of new pharmaceuticals .

Medicinal Chemistry

Quinoline motifs, such as those found in 5-Amino-6-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are a vital nucleus in several natural products and FDA-approved drugs .

Green Chemistry

There is a growing interest in developing greener and more sustainable chemical processes. The synthesis and applications of 5-Amino-6-nitroquinoline align with these societal expectations .

Drug Discovery

Quinoline systems, like 5-Amino-6-nitroquinoline, are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Safety and Hazards

5-Amino-6-nitroquinoline is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

6-nitroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBYHEXFKFLRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189525
Record name 6-Nitroquinolin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-nitroquinoline

CAS RN

35975-00-9
Record name 5-Amino-6-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35975-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroquinolin-5-ylamine
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Record name 6-Nitroquinolin-5-ylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroquinolin-5-ylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical techniques are commonly employed to detect and quantify 5-Amino-6-nitroquinoline?

A1: Several electrochemical techniques have been successfully utilized to determine 5-Amino-6-nitroquinoline levels. These include differential pulse voltammetry, direct current voltammetry, and adsorptive stripping voltammetry, all employing a carbon paste electrode. [] Additionally, High-performance liquid chromatography (HPLC) coupled with electrochemical detection has also been used effectively for quantification. [] These methods offer varying levels of sensitivity and are applicable for analyzing 5-Amino-6-nitroquinoline in different matrices, such as water samples.

Q2: Can you describe a synthetic route used to produce 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ) starting from 5-Amino-6-nitroquinoline?

A2: 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ), a known food mutagen, can be synthesized from 5-Amino-6-nitroquinoline in a four-step process. [] This synthesis achieves a 41% overall yield. A key step in this procedure involves the displacement of a methylsulfonyl group introduced earlier in the synthesis with sodamide. []

Q3: Has 5-Amino-6-nitroquinoline been used as a starting material for synthesizing other heterocyclic compounds?

A3: Yes, 5-Amino-6-nitroquinoline serves as a valuable precursor in the synthesis of pyrido [2, 3-h] pyrrolo [1, 2-a] quinoxaline derivatives. [] The synthesis involves reacting 5-Amino-6-nitroquinoline with 2, 5-dimethoxytetrahydrofuran to form a pyrrole ring. Subsequently, reduction of the nitro group, followed by intramolecular cyclization of the resulting 6-amino-5-(1-pyrrolyl) quinoline derivative, yields the desired pyrido [2, 3-h] pyrrolo [1, 2-a] quinoxaline structure. []

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